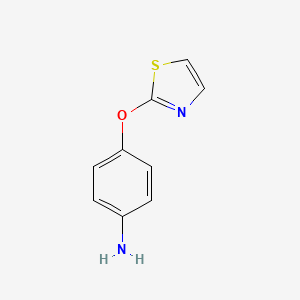
1-Cyclohexene-1-carboxamide,4-methyl-(6CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1-carboxamide,4-methyl-(6CI) is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol This compound features a cyclohexene ring substituted with a carboxamide group and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1-carboxamide,4-methyl-(6CI) can be synthesized through several methods:
-
Amidation Reaction: : One common method involves the amidation of 4-methylcyclohexene-1-carboxylic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and is carried out in an inert solvent like dichloromethane.
-
Hydrolysis of Nitriles: : Another method involves the hydrolysis of 4-methylcyclohexene-1-carbonitrile in the presence of an acid or base. This reaction converts the nitrile group to a carboxamide group.
Industrial Production Methods
Industrial production of 1-Cyclohexene-1-carboxamide,4-methyl-(6CI) often involves large-scale amidation processes using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexene-1-carboxamide,4-methyl-(6CI) undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction of the carboxamide group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Various substituted cyclohexene derivatives
Scientific Research Applications
1-Cyclohexene-1-carboxamide,4-methyl-(6CI) has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving amides. It serves as a model substrate for investigating enzyme specificity and activity.
-
Industry: : Utilized in the production of polymers and other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxamide,4-methyl-(6CI) depends on the specific reactions it undergoes. Generally, the compound interacts with various reagents through its carboxamide and cyclohexene functional groups. These interactions can involve nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carboxamide: Lacks the methyl group at the fourth position, resulting in different reactivity and physical properties.
4-Methylcyclohexanone: Contains a ketone group instead of a carboxamide, leading to different chemical behavior.
1-Cyclohexene-1-carboxylic acid: Features a carboxylic acid group instead of a carboxamide, affecting its acidity and reactivity.
Uniqueness
1-Cyclohexene-1-carboxamide,4-methyl-(6CI) is unique due to the presence of both a cyclohexene ring and a carboxamide group, along with a methyl substituent. This combination of functional groups provides distinct reactivity patterns and makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
100860-12-6 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.198 |
IUPAC Name |
4-methylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-6-2-4-7(5-3-6)8(9)10/h4,6H,2-3,5H2,1H3,(H2,9,10) |
InChI Key |
VFYQGQIKGNFPJG-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC1)C(=O)N |
Synonyms |
1-Cyclohexene-1-carboxamide,4-methyl-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Anilino-6'-(N-ethyl-N-isopentylamino)spiro[phthalide-3,9'-[9H]xanthene]](/img/structure/B561129.png)


![2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B561136.png)




